molecular formula C5H4BrClN2S B1266955 5-Bromo-4-chloro-2-(methylthio)pyrimidine CAS No. 63810-78-6

5-Bromo-4-chloro-2-(methylthio)pyrimidine

Número de catálogo B1266955
Número CAS: 63810-78-6
Peso molecular: 239.52 g/mol
Clave InChI: XVRYJQACDDVZEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Synthesis of pyrimidine derivatives, including those substituted with bromo and chloro groups, often involves multi-step reactions starting from simple precursors. For instance, compounds similar to 5-Bromo-4-chloro-2-(methylthio)pyrimidine can be synthesized through bromine-mediated oxidative cyclization and subsequent reactions involving halogen functionalities for diversification (Tang et al., 2014). Other methods include the reaction of ammonia with dichloro-methylpyrimidines, showcasing the regioselectivity and versatility in functional group modifications (Doulah et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives is crucial for understanding their chemical behavior. X-ray crystallography and spectroscopic methods like NMR and IR are commonly used to confirm the structure of synthesized compounds. For example, the molecular and electronic structure of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a compound closely related to 5-Bromo-4-chloro-2-(methylthio)pyrimidine, has been authenticated through comprehensive spectroscopic studies and crystallography (Krishna Murthy et al., 2019).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, ring expansions, and functional group modifications. The presence of halogen groups makes them versatile intermediates for further chemical transformations. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with methylhydrazine and subsequent treatments leads to a range of thiadiazine derivatives, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Rahimizadeh et al., 2007).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining their applicability in various fields. For example, the crystalline structure and hydrogen bonding patterns of certain pyrimidine compounds have been elucidated, providing insight into their stability and interactions (Trilleras et al., 2009).

Aplicaciones Científicas De Investigación

“5-Bromo-4-chloro-2-(methylthio)pyrimidine” is a chemical compound with the molecular formula C5H4BrClN2S and a molecular weight of 239.52 . It’s a solid substance and is typically stored at temperatures between 2-8°C . This compound is used in various scientific fields, particularly in chemistry and biochemistry, for research and development purposes .

While specific applications for “5-Bromo-4-chloro-2-(methylthio)pyrimidine” are not readily available, similar compounds such as “4-Chloro-2-methylthiopyrimidine” have been used in the total synthesis of marine alkaloids like variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . They have also been used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .

  • Synthesis of Palbociclib
    • Field : Medicinal Chemistry
    • Application : Palbociclib is an effective anti-proliferative agent against Rb-positive tumor cells in retinoblastoma . It inhibits Ser780/Ser795 phosphorylation on Rb protein to induce G1 arrest .
    • Method : The synthesis of Palbociclib involves eight steps from 2-(methylthio)pyrimidin-4-(3H)-one with approximately 10% overall yield . This protocol starts with 2-(methylthio)pyrimidin-4-(3H)-one, involves nucleophilic substitution by thionyl chloride, bromination, nucleophilic substitution by cyclopentylamine, a one pot-two step method (Heck reaction, ring close sequence), oxidation and bromination, cross-coupling reaction, Heck reaction, and aqueous workup to afford Palbociclib .
    • Results : This synthetic route used inexpensive raw material and reagents, involved readily controllable reaction conditions and reduced environmental hazards .
  • Synthesis of Variolin B1

    • Field : Marine Biochemistry
    • Application : Variolin B1 is a marine alkaloid with potential anti-cancer properties . Compounds like “4-Chloro-2-methylthiopyrimidine”, which is similar to “5-Bromo-4-chloro-2-(methylthio)pyrimidine”, have been used in the total synthesis of variolin B1 .
    • Method : The synthesis of variolin B1 involves several steps, including nucleophilic substitution, bromination, and cross-coupling reactions .
    • Results : The synthesis of variolin B1 provides a potential pathway for the production of this marine alkaloid, which could be used in the development of new anti-cancer drugs .
  • Synthesis of 2,4-Disubstituted Pyrimidines

    • Field : Medicinal Chemistry
    • Application : 2,4-Disubstituted pyrimidines are a novel class of KDR kinase inhibitors . Kinase inhibitors are important in the treatment of cancer as they prevent the growth of cancer cells .
    • Method : The synthesis of 2,4-disubstituted pyrimidines involves several steps, including nucleophilic substitution, bromination, and cross-coupling reactions .
    • Results : The synthesis of 2,4-disubstituted pyrimidines provides a potential pathway for the production of new KDR kinase inhibitors, which could be used in the development of new anti-cancer drugs .

Safety And Hazards

Handling of 5-Bromo-4-chloro-2-(methylthio)pyrimidine requires caution. It is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided .

Propiedades

IUPAC Name

5-bromo-4-chloro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRYJQACDDVZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295514
Record name 5-bromo-4-chloro-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-(methylthio)pyrimidine

CAS RN

63810-78-6
Record name 63810-78-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-4-chloro-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-2-(methylsulfanyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-2-(methylthio)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-2-(methylthio)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-chloro-2-(methylthio)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-chloro-2-(methylthio)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-chloro-2-(methylthio)pyrimidine
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-chloro-2-(methylthio)pyrimidine

Citations

For This Compound
9
Citations
W Zhang, D Zhang, MA Stashko… - Journal of medicinal …, 2013 - ACS Publications
Abnormal activation or overexpression of Mer receptor tyrosine kinase has been implicated in survival signaling and chemoresistance in many human cancers. Consequently, Mer is a …
Number of citations: 78 pubs.acs.org
Q Jin, D Zhang, M Gao, C Jiang, J Zhang - Bioorganic & Medicinal …, 2021 - Elsevier
Aberrant signaling of the FGF/FGFR pathway occurs frequently in cancers and is an oncogenic driver in many solid tumors, especially liver cancer. With the resurgence of interest in …
Number of citations: 5 www.sciencedirect.com
Y Huang, J Zhang, Z Yu, H Zhang, Y Wang… - Journal of medicinal …, 2017 - ACS Publications
Overexpression and somatic heterozygous mutations of EZH2, the catalytic subunit of polycomb repressive complex 2 (PRC2), are associated with several tumor types. EZH2 inhibitor, …
Number of citations: 99 pubs.acs.org
RK Rej, C Wang, J Lu, M Wang… - Journal of medicinal …, 2020 - ACS Publications
Inhibition of embryonic ectoderm development (EED) is a new cancer therapeutic strategy. Herein, we report our discovery of EEDi-5285 as an exceptionally potent, efficacious, and …
Number of citations: 23 pubs.acs.org
RK Rej, C Wang, J Lu, M Wang… - Journal of medicinal …, 2021 - ACS Publications
Embryonic ectoderm development (EED) is a promising therapeutic target for human cancers and other diseases. We report herein the discovery of exceptionally potent and efficacious …
Number of citations: 12 pubs.acs.org
SK Bagal, C Gregson, DH O'Donovan… - Journal of Medicinal …, 2021 - ACS Publications
Aberrant activity of the histone methyltransferase polycomb repressive complex 2 (PRC2) has been linked to several cancers, with small-molecule inhibitors of the catalytic subunit of the …
Number of citations: 13 pubs.acs.org
C D'Errico, T Voepel-Lewis, RK Rej, C Wang, J Lu… - 2021 - deepblue.lib.umich.edu
Embryonic ectoderm development (EED) is a promising therapeutic target for human cancers and other diseases. We report herein the discovery of exceptionally potent and efficacious …
Number of citations: 0 deepblue.lib.umich.edu
K Blades, SC Glossop - Synthesis, 2017 - thieme-connect.com
An efficient high-yielding three-step synthesis of N-8-(2,2-dimethoxyethyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is reported. The route utilises a Heck coupling as the key step. …
Number of citations: 3 www.thieme-connect.com
F Potjewyd, AMW Turner, J Beri, JM Rectenwald… - Cell chemical …, 2020 - cell.com
Protein degradation via the use of bivalent chemical degraders provides an alternative strategy to block protein function and assess the biological roles of putative drug targets. This …
Number of citations: 132 www.cell.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.